Methyl 1-(2-amino-2-oxoethyl)-indole-3-carboxylate
Description
Methyl 1-(2-amino-2-oxoethyl)-indole-3-carboxylate is an indole derivative featuring a methyl carboxylate group at position 3 and a 2-amino-2-oxoethyl substituent at position 1 of the indole core. Indole derivatives are pivotal in medicinal chemistry and organic synthesis due to their diverse biological activities and utility as intermediates in heterocyclic chemistry.
Properties
IUPAC Name |
methyl 1-(2-amino-2-oxoethyl)indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-12(16)9-6-14(7-11(13)15)10-5-3-2-4-8(9)10/h2-6H,7H2,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUHJCIANRGDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-amino-2-oxoethyl)-indole-3-carboxylate typically involves the reaction of indole-3-carboxylic acid with methyl chloroformate to form the methyl ester. This is followed by the introduction of the amino-oxoethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-amino-2-oxoethyl)-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted indole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various methods that typically involve the reaction of indole derivatives with specific reagents to introduce the amino and carboxylate functionalities. For instance, a common synthetic route includes the use of 2-aminoacetophenone as a precursor, which undergoes cyclization and subsequent modifications to yield the desired indole derivative . The structural features of methyl 1-(2-amino-2-oxoethyl)-indole-3-carboxylate contribute to its biological activity, particularly due to the presence of the indole moiety, which is known for its role in numerous pharmacological effects.
Pharmacological Applications
1. Antimicrobial Activity
this compound has been evaluated for its antimicrobial properties. Studies have shown that derivatives of indole exhibit potent activity against various bacterial strains. For example, certain synthesized indole derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
2. Anticancer Properties
Indole derivatives are recognized for their anticancer potential. Research indicates that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to modulate signaling pathways associated with cancer progression makes it a candidate for further development in cancer therapeutics .
3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of indole derivatives, including those similar to this compound. These compounds have shown promise in models of neurodegenerative diseases by inhibiting acetylcholinesterase activity and providing antioxidant effects . This suggests potential applications in treating conditions such as Alzheimer's disease.
4. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Indole derivatives can inhibit pro-inflammatory cytokines, which may lead to therapeutic applications in conditions characterized by chronic inflammation .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 1-(2-amino-2-oxoethyl)-indole-3-carboxylate involves its interaction with various molecular targets and pathways. The amino-oxoethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The indole core can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with Methyl 1-(2-amino-2-oxoethyl)-indole-3-carboxylate, differing primarily in substituent groups and core modifications:
Key Structural Differences and Implications :
- Substituent Bulk and Electronic Effects: FIC () contains a large furochromenyl group at position 1, enhancing its utility as a photocatalyst due to extended conjugation. In contrast, the target compound’s smaller 2-amino-2-oxoethyl group may favor solubility and hydrogen-bonding interactions in biological systems.
- Core Modifications: The pyrroloindole derivative () features a saturated bicyclic core, which improves stereochemical control in asymmetric reactions.
- Positional Isomerism: 7-Chloro-3-methyl-1H-indole-2-carboxylic acid () and Methyl 5-amino-3-methyl-1H-indole-2-carboxylate () highlight how substituent positions (e.g., carboxylate at 2 vs. 3) alter physicochemical properties. The 3-carboxylate group in the target compound may enhance electron-withdrawing effects, influencing reactivity at position 1.
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~235–250 g/mol, estimated) is lower than the pyrroloindole derivative (478.20 g/mol, ), suggesting better bioavailability.
- Solubility: The 2-amino-2-oxoethyl group in the target compound likely improves water solubility compared to FIC’s hydrophobic furochromenyl group.
Biological Activity
Methyl 1-(2-amino-2-oxoethyl)-indole-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features an indole ring, a carboxylate group, and an amino ketone moiety. The indole structure is known for its diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties.
-
Anticancer Activity :
- Indole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 cells, with IC50 values often in the low micromolar range .
- The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and disruption of microtubule dynamics .
-
Antimicrobial Activity :
- Similar indole-based compounds have exhibited varying degrees of antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. For example, some derivatives showed minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against pathogens like E. coli and C. albicans .
- Neuroprotective Effects :
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Case Studies
- Antiproliferative Studies :
- Antimicrobial Evaluation :
- Neuroprotective Mechanisms :
Q & A
Q. Table 1: Reaction Conditions for Synthesis
| Reagent | Equiv | Solvent | Time (h) | Yield Optimization Tips |
|---|---|---|---|---|
| 2-Aminothiazol-4(5H)-one | 1.0 | Acetic acid | 3–5 | Increase molar ratio (1.1:1) for aldehyde |
| 3-Formyl-indole-2-carboxylate | 1.1 | Acetic acid | 3–5 | Use sodium acetate (2.0 equiv) as catalyst |
Advanced: How can researchers optimize the yield of this compound under reflux conditions?
Methodological Answer:
Key variables include:
- Molar ratios : Increasing the aldehyde derivative to 1.1 equiv improves electrophilic substitution efficiency .
- Catalysts : Sodium acetate (2.0 equiv) enhances cyclization by maintaining an acidic pH .
- Purification : Recrystallization from DMF/acetic acid (1:1) removes unreacted starting materials .
- Reaction time : Extending reflux beyond 5 hours may degrade heat-sensitive intermediates; monitor via TLC.
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., space group, unit cell parameters) .
- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., indole C3 ester, amino-oxoethyl group) .
- FT-IR/Raman : Identify functional groups (e.g., C=O stretch at ~1700 cm, N-H bending) .
Advanced: How can researchers resolve contradictions in spectral data for structural confirmation?
Methodological Answer:
- Cross-validation : Combine -NMR (e.g., indole proton splitting patterns) with X-ray data to resolve ambiguities .
- Computational modeling : Compare experimental FT-IR/Raman spectra with DFT-calculated vibrational modes .
- Isotopic labeling : Use -labeled derivatives to clarify nitrogen environments in NMR .
Basic: What biological activities have been reported for this compound?
Methodological Answer:
Q. Table 2: Biological Activity Data
| Organism/Assay | Activity (MIC/IC) | Key Functional Groups |
|---|---|---|
| Nocardia spp. | 33.3 µg/mL | C3 ester, amino-oxoethyl |
| PDE4 enzyme inhibition | Not reported | Indole core, C2 substituents |
Advanced: What strategies enable regioselective functionalization of the indole core?
Methodological Answer:
- Bromination : Use Br in acetic acid for regioselective C5/C6 dibromination without protecting groups .
- Microwave-assisted decarboxylation : Convert esters to free indoles via hydrolysis (e.g., 5,6-dibromoindole synthesis) .
- Protecting groups : Temporarily block reactive sites (e.g., NH at C1) using Boc or methyl groups .
Advanced: How to analyze structure-activity relationships (SAR) for bioactivity?
Methodological Answer:
- Substituent variation : Modify the amino-oxoethyl group to assess hydrogen-bonding effects (e.g., replace with thioamide) .
- Crystallographic data : Correlate bioactivity with molecular packing (e.g., hydrogen-bond networks in X-ray structures) .
- Pharmacophore modeling : Identify critical motifs (e.g., indole C3 ester for bacterial membrane penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
